molecular formula C12H6F3N3 B1388617 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile CAS No. 1214371-83-1

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1388617
CAS No.: 1214371-83-1
M. Wt: 249.19 g/mol
InChI Key: NKRCZOORCFFDOR-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile typically involves the reaction of 4-bromopyridine with trifluoromethylated reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the pyridine ring. The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can participate in hydrogen bonding or other interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-4-yl)-3-methylpicolinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(Pyridin-4-yl)-3-chloropicolinonitrile: Contains a chlorine atom instead of a trifluoromethyl group.

    5-(Pyridin-4-yl)-3-fluoropicolinonitrile: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science.

Biological Activity

5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C11H7F3N2
  • Molecular Weight : Approximately 227.17 g/mol

The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications. The pyridine moiety is known for its ability to interact with biological targets, which may contribute to the compound's therapeutic potential.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. The trifluoromethyl group is believed to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-stacking effects .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, trifluoromethyl-pyridine derivatives have shown activity against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
  • Anticancer Properties : The compound's structural features make it a candidate for cancer therapy. Similar compounds have been explored for their ability to disrupt cancer cell proliferation and induce apoptosis, particularly through targeting pathways like PI3K/AKT/mTOR .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis,
AnticancerInhibitory effects on cancer cell proliferation ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of trifluoromethylated compounds found that this compound demonstrated significant activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and interference with metabolic functions, leading to cell death .

Case Study: Anticancer Potential

In vitro studies have shown that related compounds can effectively inhibit the growth of cancer cells by targeting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor proliferation . Further research is needed to elucidate the specific interactions of this compound within this pathway.

Properties

IUPAC Name

5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-5-9(7-18-11(10)6-16)8-1-3-17-4-2-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRCZOORCFFDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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